molecular formula C8H15ClO2 B15288448 Ethyl 5-Chloro-4-Methylpentanoate

Ethyl 5-Chloro-4-Methylpentanoate

Cat. No.: B15288448
M. Wt: 178.65 g/mol
InChI Key: UWNPKENRBADYBT-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-4-methylpentanoate is a chemical compound with the CAS Registry Number 2518276-83-8 . It has a molecular formula of C 8 H 15 ClO 2 and a molecular weight of 178.66 g/mol . As an ester with both chloro and methyl functional groups, it serves as a versatile building block or intermediate in organic synthesis and fine chemical production. Chloroesters of this type are valuable in research for constructing more complex molecular architectures, potentially for applications in pharmaceutical development or material science . Researchers value this compound for its potential use in multi-step synthetic routes, where the reactive chloro group allows for further functionalization. Proper storage is recommended in a refrigerator at 2-8°C . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

ethyl 5-chloro-4-methylpentanoate

InChI

InChI=1S/C8H15ClO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-6H2,1-2H3

InChI Key

UWNPKENRBADYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. Subsequent dehydration yields the ester and water. To shift the equilibrium toward ester formation, excess ethanol is used, and water is removed via azeotropic distillation or molecular sieves. Reflux conditions (70–80°C) are maintained for 6–12 hours to achieve conversions exceeding 90%.

Table 1: Standard Laboratory Conditions for Fischer Esterification

Parameter Value
Carboxylic Acid 5-Chloro-4-methylpentanoic acid
Alcohol Ethanol (anhydrous)
Catalyst H₂SO₄ (1–2 mol%)
Temperature 70–80°C (reflux)
Reaction Time 6–12 hours
Yield 85–92%

Catalyst Variations

While sulfuric acid is the traditional catalyst, alternatives like p-toluenesulfonic acid (pTSA) and Amberlyst-15 (a solid acid resin) have been explored to mitigate corrosion and simplify purification. pTSA achieves comparable yields (88%) but requires longer reaction times (14 hours). Heterogeneous catalysts like Amberlyst-15 enable easy separation but may necessitate higher temperatures (90°C) for optimal activity.

Industrial-Scale Synthesis: Continuous Flow Processes

Industrial production of this compound prioritizes scalability and cost-efficiency, favoring continuous flow reactors over batch systems. These systems enhance heat and mass transfer, reduce reaction times, and improve safety profiles.

Reactor Design and Operational Parameters

Tubular reactors with static mixers are commonly used, allowing precise control over residence time and temperature. The carboxylic acid and ethanol are premixed with a catalyst (e.g., H₂SO₄) and fed into the reactor at 100–120°C under elevated pressure (3–5 bar). Residence times of 30–60 minutes suffice for near-quantitative conversions (95–98%).

Table 2: Industrial Continuous Flow Process Parameters

Parameter Value
Reactor Type Tubular with static mixing
Temperature 100–120°C
Pressure 3–5 bar
Residence Time 30–60 minutes
Catalyst Loading 0.5–1 mol% H₂SO₄
Conversion Rate 95–98%

Downstream Processing

Post-reaction, the mixture undergoes neutralization with sodium bicarbonate, followed by liquid-liquid extraction using ethyl acetate. Distillation under reduced pressure (20–30 mmHg) isolates the ester at 95–98% purity.

Alternative Preparation Routes

While Fischer esterification dominates, alternative methods have been explored to address specific challenges:

Acyl Chloride Intermediates

5-Chloro-4-methylpentanoyl chloride can be reacted with ethanol in the presence of a base (e.g., pyridine) to form the ester. This method avoids equilibrium limitations but requires handling corrosive acyl chlorides. Yields reach 89–93%, albeit with higher costs.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 75–80% conversion at 45°C over 24 hours. While promising, industrial adoption remains limited due to enzyme costs and slower kinetics.

Reaction Optimization and Catalytic Innovations

Recent advances focus on enhancing catalyst efficiency and sustainability. Sulfonated graphene oxide catalysts, for instance, provide high acid density (>2.5 mmol/g) and enable recyclability over five cycles without significant activity loss. Microwave-assisted synthesis reduces reaction times to 2–3 hours while maintaining yields above 90%.

Analytical Characterization

Quality control relies on gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)), 2.30 (m, 2H, CH₂Cl), 4.12 (q, 2H, OCH₂).
  • IR (neat): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester).

Applications and Derivative Synthesis

The compound serves as a precursor to agrochemicals and β-amino alcohols. For example, hydrolysis yields 5-chloro-4-methylpentanoic acid, while ammonolysis produces chlorinated amides used in polymer synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloro-4-Methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 5-chloro-4-methylpentanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 5-Chloro-4-Methylpentanoic acid and ethanol.

    Reduction: 5-Chloro-4-Methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-Chloro-4-Methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the preparation of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloro-4-Methylpentanoate depends on its specific application. In general, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-chloro-4-methylpentanoate and analogous compounds identified in the evidence:

Compound Molecular Formula Key Substituents Potential Applications References
This compound C₈H₁₃ClO₂ Cl (C5), CH₃ (C4) Synthetic intermediate (inferred)
Ethyl 4-methylpentanoate C₈H₁₄O₂ CH₃ (C4) Flavoring agent, solvent
Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate C₁₃H₁₄BrClO₃ Br/Cl-substituted phenoxy (C5) Pharmaceutical intermediate (e.g., HR495171)
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ Ethoxycarbonyloxy, diphenyl, alkyne Crystal structure studies, alkyne chemistry
Turmeric ethyl acetate extracts Varied Curcuminoids, terpenes Antifungal, bioactive applications

Key Observations:

Steric hindrance from the methyl group at C4 may slow ester hydrolysis relative to less substituted esters (e.g., ethyl acetate derivatives in bioactive extracts) .

Functional Group Diversity: Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate (CAS 1443338-03-1) incorporates a halogenated aromatic ether, broadening its utility in coupling reactions or as a precursor to aryl-containing pharmaceuticals . Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate features an alkyne and bulky diphenyl groups, which stabilize its crystal structure and enable applications in materials science .

Biological Activity: While this compound lacks direct bioactivity data, ethyl acetate extracts of turmeric and ginger contain structurally complex compounds (e.g., curcuminoids) with demonstrated antifungal properties . This suggests halogenated esters like the target compound could be modified for similar applications.

Biological Activity

Ethyl 5-Chloro-4-Methylpentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester with a molecular formula of C10_{10}H17_{17}ClO2_2. It is characterized by the presence of a chloro substituent and a branched alkyl chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group can facilitate halogen bonding, enhancing the compound's affinity for biological macromolecules. Additionally, the ester functionality may allow for hydrolysis, leading to the release of active metabolites that exert biological effects.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

2. Herbicidal Activity
The compound has been evaluated for herbicidal activity against several weed species. Its efficacy in inhibiting weed growth positions it as a candidate for agricultural applications, particularly in herbicide formulations.

3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may possess selective cytotoxicity, making it a potential lead compound for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
HerbicidalVarious weed speciesGrowth inhibition
CytotoxicityHeLa cellsIC50 = 25 µM

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was suggested to involve disruption of bacterial cell membrane integrity.

Case Study 2: Herbicidal Potential

In agricultural trials, this compound was applied to common weeds such as Amaranthus retroflexus and Chenopodium album. Results showed a significant reduction in biomass compared to untreated controls, indicating its potential utility in crop protection strategies.

Case Study 3: Cancer Cell Line Studies

In a series of experiments assessing its cytotoxicity against various cancer cell lines, this compound exhibited selective toxicity towards HeLa cells with an IC50 value of approximately 25 µM. This suggests further exploration in cancer therapeutics could be warranted.

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